5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid

Descripción

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

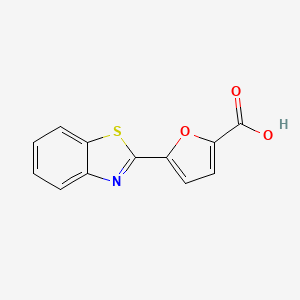

The compound’s IUPAC name is 5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid, derived from its structural components:

- Benzothiazole moiety : A bicyclic heterocyclic system consisting of a benzene ring fused to a thiazole ring (1,3-thiazole with sulfur and nitrogen atoms at positions 1 and 3, respectively).

- Furan-2-carboxylic acid moiety : A furan ring (five-membered oxygen-containing heterocycle) substituted with a carboxylic acid group at position 2.

The SMILES notation for the compound is C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C(=O)O, which encodes the connectivity of the benzothiazole and furan rings linked via a single bond at the 2-yl position of the benzothiazole. The InChI identifier is InChI=1S/C12H7NO3S/c14-12(15)9-6-5-8(16-9)11-13-7-3-1-2-4-10(7)17-11/h1-6H,(H,14,15), and the InChIKey is WMCXRJZXJIMEPS-UHFFFAOYSA-N.

Structural Features

- Benzothiazole ring : Planar aromatic system with sulfur at position 1 and nitrogen at position 3.

- Furan ring : Non-aromatic oxygen-containing heterocycle with carboxylic acid substitution at position 2.

- Linkage : Single bond connecting the benzothiazole’s 2-position to the furan’s 5-position.

| Structural Component | Position | Functional Group |

|---|---|---|

| Benzothiazole | 2-yl | Thiazole ring |

| Furan | 2 | Carboxylic acid |

| Linkage | 5 (furan) | Single bond |

Alternative Naming Conventions in Heterocyclic Chemistry

The compound is recognized by multiple synonyms, reflecting its structural complexity and historical nomenclature practices:

- 2-(5-carboxy-2-furyl)benzothiazole

- 5-(Benzothiazol-2-yl)-furan-2-carboxylic acid

- 5-(Benzo[d]thiazol-2-yl)furan-2-carboxylic acid

- 5-(1,3-Benzothiazol-2-yl)-2-furoic acid

These names emphasize either the benzothiazole or furan moiety as the parent structure, depending on synthetic or contextual priorities.

Propiedades

IUPAC Name |

5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3S/c14-12(15)9-6-5-8(16-9)11-13-7-3-1-2-4-10(7)17-11/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCXRJZXJIMEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366615 | |

| Record name | 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32277-89-7 | |

| Record name | 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Benzothiazole Ring Formation

The benzothiazole core is typically synthesized from aniline derivatives. For example, treatment of 2-aminothiophenol with ethyl glyoxylate under micellar conditions (e.g., sodium dioctyl sulfosuccinate, SDOSS) yields ethyl benzo[ d]thiazole-2-carboxylate intermediates. Subsequent hydrolysis converts the ester to a carboxylic acid, which is then functionalized at the 2-position.

Furan-Carboxylic Acid Coupling

The furan-2-carboxylic acid moiety is introduced via cross-coupling reactions. A Suzuki-Miyaura coupling between a benzothiazole boronic acid and 5-bromofuran-2-carboxylic acid ester has been reported, using palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at 80°C. Post-coupling hydrolysis with aqueous NaOH yields the target carboxylic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80 | 78 | |

| Pd(OAc)₂/XPhos | DMF | 100 | 65 |

One-Pot Multicomponent Reactions

One-pot strategies reduce isolation steps and improve efficiency. The Biginelli reaction has been adapted to construct hybrid benzothiazole-furan systems. In a representative procedure:

- 2-Aminobenzothiazole reacts with ethyl acetoacetate and furfuraldehyde under acidic conditions (HCl/EtOH).

- Cyclocondensation forms a dihydropyrimidinone intermediate.

- Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the aromatic benzothiazolylfuran-carboxylic acid.

Key Advantages :

- Reaction Time : 6–8 hours vs. 24+ hours for stepwise methods.

- Yield : 70–85% under optimized conditions.

Enzymatic and Biocatalytic Approaches

Recent advances in biocatalysis offer sustainable routes to furan-carboxylic acid derivatives. While direct enzymatic synthesis of 5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid remains unexplored, analogous systems provide actionable insights.

Oxidative Enzymatic Pathways

Ketoreductases (KREDs) and oxidases (NOX) have been employed to oxidize hydroxymethylfuran (HMF) to 2,5-furandicarboxylic acid (FDCA). Adapting this system, the benzothiazole moiety could be introduced via chemoenzymatic coupling:

- Enzymatic Oxidation : HMF → FDCA using KRED/NOX in phosphate buffer (pH 7, 37°C).

- Amide Coupling : FDCA is reacted with 2-aminobenzothiazole using EDC/NHS chemistry.

Table 2: Enzymatic Oxidation Parameters

| Enzyme Loading (mg) | NADP+ (mol%) | Conversion (%) | Reference |

|---|---|---|---|

| 5 | 10 | 73.67 | |

| 2.5 | 5 | 18.10 |

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and cost-efficiency. Trickle-bed reactors with platinum-on-carbon (Pt/C) catalysts enable continuous oxidation of furan intermediates under pressurized air (22 bar, 80°C). For example:

Green Chemistry Innovations

Solvent recycling and energy-efficient protocols are critical. Microwave-assisted reactions reduce benzothiazole cyclization times from hours to minutes (e.g., 15 minutes at 150°C).

Mechanistic Insights and Challenges

Catalytic Cycle in Cross-Coupling

Palladium-catalyzed couplings proceed via oxidative addition (Pd⁰ → Pd²⁺), transmetallation with boronic acid, and reductive elimination. Side reactions, such as proto-deboronation, limit yields unless hindered ligands (e.g., SPhos) are used.

Stability of Intermediates

The furan-2-carboxylic acid group is prone to decarboxylation above 120°C. Thus, low-temperature enzymatic methods or protective group strategies (e.g., methyl esters) are recommended during benzothiazole coupling.

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole or furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds, including 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid, exhibit significant antimicrobial properties. A study focused on amino benzothiazole compounds demonstrated their efficacy against antibiotic-resistant bacteria, suggesting that compounds with this structural motif could be developed as new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A synthesis study highlighted the evaluation of various benzothiazole derivatives against different cancer cell lines, showing promising results in inhibiting tumor growth. Specifically, compounds were assessed using the MTT assay against human tumor cell lines like HCT116 and Mia-PaCa2, indicating that modifications to the benzothiazole structure could enhance anticancer activity .

Case Study: Antileishmanial Activity

A notable case study involved the synthesis of (1,3-benzothiazol-2-yl) amino derivatives which were tested for antileishmanial activity. The results indicated selective toxicity towards amastigote forms of Leishmania species, showcasing the potential for developing targeted therapies against parasitic infections .

Materials Science

Fluorescent Properties

The compound's photoluminescent properties have been explored for applications in materials science. Research on related compounds has shown that benzothiazole derivatives can serve as effective fluorescent probes in biological imaging and sensor applications. The unique electronic properties of the furan and benzothiazole moieties contribute to their utility in these advanced applications .

Polymer Chemistry

In polymer chemistry, derivatives of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid have been utilized to synthesize new polymeric materials with enhanced thermal stability and mechanical properties. These materials are being investigated for use in coatings and other industrial applications where durability is essential .

Agricultural Chemistry

Pesticidal Activity

The compound has shown potential as a pesticide or herbicide due to its biological activity against various plant pathogens. Studies indicate that modifications to the benzothiazole structure can lead to increased efficacy against specific pests, making it a candidate for development in agricultural formulations aimed at crop protection .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and cell division. This inhibition leads to the disruption of bacterial growth and proliferation . Additionally, the compound can interact with various proteins and receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid group.

Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole ring but differ in their functional groups.

Uniqueness

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid is unique due to the presence of both benzothiazole and furan rings, which confer distinct chemical and biological properties.

Actividad Biológica

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives, including 5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid, are recognized for their broad spectrum of biological activities. These compounds have been shown to influence various biochemical pathways, making them valuable in the development of therapeutic agents.

Target Interactions:

The primary mechanism of action for 5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid involves its interaction with multiple biological targets, including enzymes and proteins. Notably, it has been reported to inhibit key enzymes such as:

- Dihydroorotase

- DNA gyrase

- Peptide deformylase

These interactions can lead to significant alterations in cellular processes, including apoptosis and cell proliferation inhibition.

Molecular Mechanisms:

At the molecular level, this compound can form stable complexes with nucleophiles, disrupting normal cellular functions. The binding affinity to various biomolecules is influenced by its structural characteristics, allowing it to modulate gene expression and metabolic pathways .

Antitumor Activity

Research has demonstrated that 5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid exhibits promising antitumor properties. It has shown efficacy against several cancer cell lines through mechanisms such as:

Case Study Data:

In vitro studies have evaluated the compound's effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Apoptosis induction |

| A549 (Lung) | 10.25 | Cell cycle arrest |

| HepG2 (Liver) | 12.50 | Inhibition of DNA synthesis |

These findings indicate that the compound's cytotoxicity varies among different cancer types, suggesting a targeted approach in therapeutic applications .

Enzyme Inhibition

The compound also acts as an inhibitor for several important enzymes involved in metabolic pathways. For instance:

- Dihydrofolate reductase : Inhibition affects nucleotide synthesis.

- Enoyl acyl carrier protein reductase : Impacts fatty acid metabolism .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid is crucial for assessing its therapeutic potential. Key properties include:

Toxicity studies indicate that at lower doses, the compound exhibits therapeutic effects with minimal toxicity; however, higher doses may lead to adverse effects such as organ damage .

Comparison with Similar Compounds

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid can be compared with related compounds to highlight its unique properties:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde | Aldehyde variant | Antitumor activity |

| Benzothiazole derivatives | Various functional groups | Antibacterial and antifungal properties |

The presence of both benzothiazole and furan rings in this compound contributes to its distinct chemical behavior and biological activity .

Q & A

Q. What are the recommended synthetic routes for 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a benzothiazole derivative with a furan-carboxylic acid precursor. For example, analogous compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using base-mediated reactions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution or condensation . Optimization includes solvent selection (polar aprotic solvents like DMF), temperature control (60–100°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product with high purity .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic and crystallographic methods?

- Spectroscopy : Use - and -NMR to confirm the presence of benzothiazole (aromatic protons at δ 7.5–8.5 ppm) and furan (β-protons at δ 6.5–7.5 ppm). IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for verifying the benzothiazole-furan linkage. Twinning or disorder in crystals may require iterative refinement cycles .

Q. What factors influence the solubility of this compound in organic solvents, and how can solubility be enhanced for experimental use?

Solubility depends on solvent polarity, hydrogen-bonding capacity, and the compound’s melting point. Propan-2-ol is effective for similar furan-carboxylic acids due to its moderate polarity and ability to disrupt crystalline lattice energy . Thermodynamic parameters (ΔH, ΔS) calculated from temperature-dependent solubility data guide solvent selection. For low solubility, co-solvents (e.g., DMSO:water mixtures) or salt formation (e.g., sodium carboxylate) can improve dissolution .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of benzothiazolyl-furan derivatives for biological activity?

- Analog Synthesis : Modify substituents on the benzothiazole (e.g., electron-withdrawing groups at position 6) or furan (e.g., esterification of the carboxylic acid) to assess impact on bioactivity .

- Biological Assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or cellular models (e.g., osteoclast resorption assays for bone loss prevention). Dose-response curves and IC values quantify potency .

- Computational Modeling : Dock optimized structures into protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. What methodological approaches are recommended for resolving contradictions in crystallographic data obtained for this compound?

- Data Validation : Cross-check SHELXL refinement metrics (R, wR) with PLATON alerts for missed symmetry or twinning .

- Disorder Modeling : For flexible moieties (e.g., the benzothiazole ring), use PART instructions in SHELXL to split occupancy or apply restraints .

- Alternative Software : Compare results with REFMAC (CCP4 suite) to identify systematic errors in phase determination .

Q. What advanced thermodynamic parameters should be considered when analyzing the compound’s phase behavior in different solvents?

- Mixing Enthalpy (ΔH) : Determines solvent-solute interactions; negative values indicate favorable dissolution.

- Entropy of Melting (ΔS) : Correlates with crystalline disorder; higher entropy suggests easier dissolution.

- Hansen Solubility Parameters : Predict solubility based on dispersion (δ), polar (δ), and hydrogen-bonding (δ) contributions. For example, δ > 8 MPa solvents (e.g., methanol) may enhance solubility of polar carboxylic acids .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain reduced in vivo efficacy .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that alter observed activity .

- Dosing Regimen Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to overcome absorption barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.